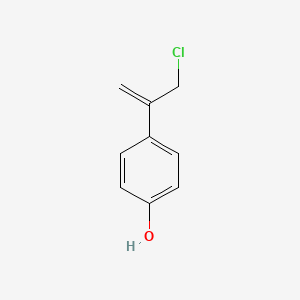
4-(3-Chloroprop-1-en-2-yl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3-Chloroprop-1-en-2-yl)phenol is a chemical compound with the molecular formula C9H9ClO It is known for its unique structure, which includes a phenol group substituted with a 3-chloroprop-1-en-2-yl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-Chloroprop-1-en-2-yl)phenol typically involves the reaction of phenol with 3-chloroprop-1-ene under specific conditions. One common method includes the use of a base such as sodium hydroxide to deprotonate the phenol, followed by the addition of 3-chloroprop-1-ene. The reaction is usually carried out in an organic solvent like ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more advanced techniques such as catalytic processes or continuous flow reactors to enhance yield and efficiency. The use of catalysts like palladium or nickel can help in achieving higher selectivity and conversion rates.
化学反応の分析
Types of Reactions
4-(3-Chloroprop-1-en-2-yl)phenol undergoes various types of chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can undergo reduction reactions, particularly at the double bond or the chlorinated carbon.
Substitution: The chlorine atom in the 3-chloroprop-1-en-2-yl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or potassium thiocyanate (KSCN) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while substitution of the chlorine atom can result in various substituted derivatives.
科学的研究の応用
4-(3-Chloroprop-1-en-2-yl)phenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to investigate its potential as a therapeutic agent, particularly in the development of new drugs targeting specific molecular pathways.
Industry: It is used in the production of specialty chemicals and materials, including polymers and resins.
作用機序
The mechanism of action of 4-(3-Chloroprop-1-en-2-yl)phenol involves its interaction with specific molecular targets and pathways. For instance, its phenol group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting enzyme activity or receptor binding. The chlorinated alkene moiety may also undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.
類似化合物との比較
Similar Compounds
4-(3-Bromoprop-1-en-2-yl)phenol: Similar structure but with a bromine atom instead of chlorine.
4-(3-Methylprop-1-en-2-yl)phenol: Similar structure but with a methyl group instead of chlorine.
4-(3-Hydroxyprop-1-en-2-yl)phenol: Similar structure but with a hydroxyl group instead of chlorine.
Uniqueness
4-(3-Chloroprop-1-en-2-yl)phenol is unique due to the presence of the chlorine atom, which imparts distinct reactivity and properties compared to its analogs. The chlorine atom can participate in various substitution reactions, making it a versatile intermediate in organic synthesis.
特性
CAS番号 |
143998-93-0 |
|---|---|
分子式 |
C9H9ClO |
分子量 |
168.62 g/mol |
IUPAC名 |
4-(3-chloroprop-1-en-2-yl)phenol |
InChI |
InChI=1S/C9H9ClO/c1-7(6-10)8-2-4-9(11)5-3-8/h2-5,11H,1,6H2 |
InChIキー |
OBBRZAXACQKPER-UHFFFAOYSA-N |
正規SMILES |
C=C(CCl)C1=CC=C(C=C1)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


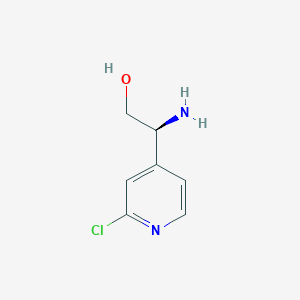
![2-{2,2-Difluoro-3-phenylbicyclo[1.1.1]pentan-1-yl}propanoic acid](/img/structure/B13613264.png)
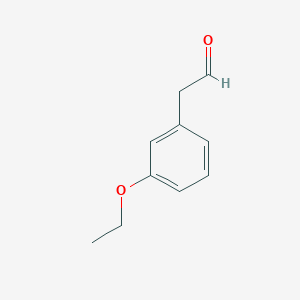
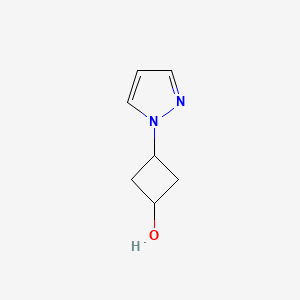
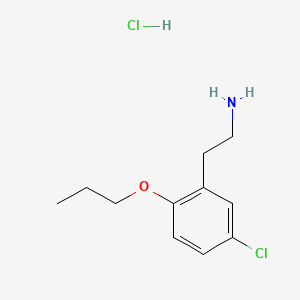
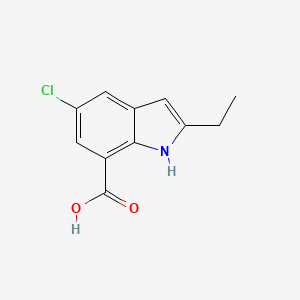
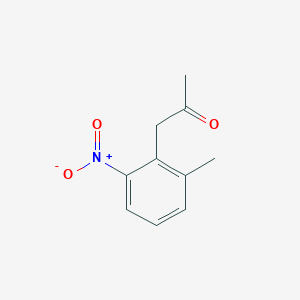
![2,2-Dimethyl-3-[2-(4-oxo-3,4-dihydroquinazolin-3-yl)acetamido]propanoic acid](/img/structure/B13613301.png)
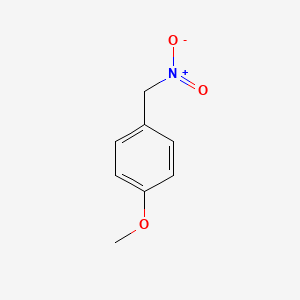
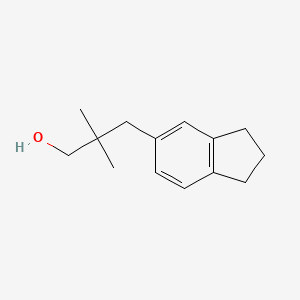
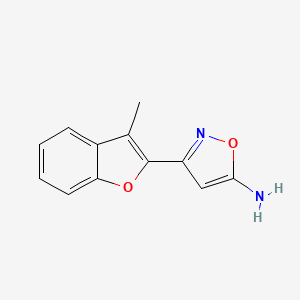
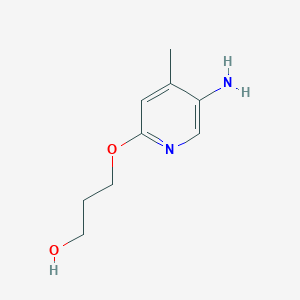
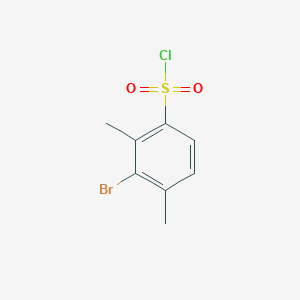
![n-[(Furan-3-yl)methyl]hydroxylamine](/img/structure/B13613332.png)
